

N-2-adamantyl-3,5-dimethylbenzamide: An Analysis of Predicted Physicochemical Properties

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Compound of Interest

Compound Name: *N-2-adamantyl-3,5-dimethylbenzamide*

Cat. No.: B5780400

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A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific experimental data on the solubility and stability of **N-2-adamantyl-3,5-dimethylbenzamide**. This suggests that the compound may be a novel entity, has been studied in proprietary research not available in the public domain, or is not indexed under this specific nomenclature. In the absence of direct experimental values, this guide will provide a theoretical assessment of its likely physicochemical properties based on the well-established characteristics of its constituent chemical moieties: the adamantyl group and the N-substituted benzamide core.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of **N-2-adamantyl-3,5-dimethylbenzamide**, featuring a bulky, lipophilic adamantyl group, is expected to dominate its solubility characteristics.

General Predictions:

- Aqueous Solubility:** The adamantane cage is exceptionally lipophilic, a property known to significantly decrease water solubility.^{[1][2][3][4]} It is therefore anticipated that **N-2-**

adamantyl-3,5-dimethylbenzamide will exhibit very low solubility in aqueous media, such as water and physiological buffers.

- Organic Solvent Solubility: Conversely, the compound is predicted to be readily soluble in a range of non-polar and polar aprotic organic solvents. This is a common characteristic of adamantane-containing molecules.^[1] Solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate.

Table 1: Predicted Solubility of **N-2-adamantyl-3,5-dimethylbenzamide**

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|-------------------|-------------------------|----------------------|--|
| Aqueous | Water, PBS (pH 7.4) | Very Low | The highly lipophilic nature of the adamantyl group will limit interaction with polar water molecules. ^{[1][2]} |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the amide portion of the molecule. |
| Non-Polar Aprotic | Dichloromethane, THF | High | The lipophilic adamantyl and dimethylphenyl groups will readily interact with these solvents. |
| Polar Protic | Ethanol, Methanol | Moderate | The hydrogen bonding capability of the amide may allow for some interaction, but the large lipophilic portion will be a limiting factor. |

Predicted Stability Profile

The stability of a pharmaceutical compound is paramount, ensuring its integrity during storage and administration. The inherent chemical robustness of the adamantane and benzamide moieties suggests that **N-2-adamantyl-3,5-dimethylbenzamide** is likely a stable molecule under typical conditions.

General Predictions:

- **Thermal Stability:** Adamantane itself is known for its high thermal and oxidative stability.^[5] This property is often conferred to molecules containing this group. Therefore, **N-2-adamantyl-3,5-dimethylbenzamide** is expected to be thermally stable.
- **pH Stability:** The amide bond is the most likely site of degradation. Under strongly acidic or basic conditions, hydrolysis of the amide bond can occur, yielding 3,5-dimethylbenzoic acid and 2-aminoadamantane. However, amides are generally stable at neutral pH. The steric hindrance provided by the bulky adamantyl group may also offer some protection against hydrolysis.
- **Metabolic Stability:** The adamantyl group can influence the metabolic stability of a drug. While adamantane itself is relatively inert, its incorporation into a molecule can sometimes lead to hydroxylation at the bridgehead positions by cytochrome P450 enzymes.^[6] However, adamantyl amides have been explored as metabolically stable inhibitors in drug discovery programs.^[7]

Table 2: Predicted Stability of **N-2-adamantyl-3,5-dimethylbenzamide**

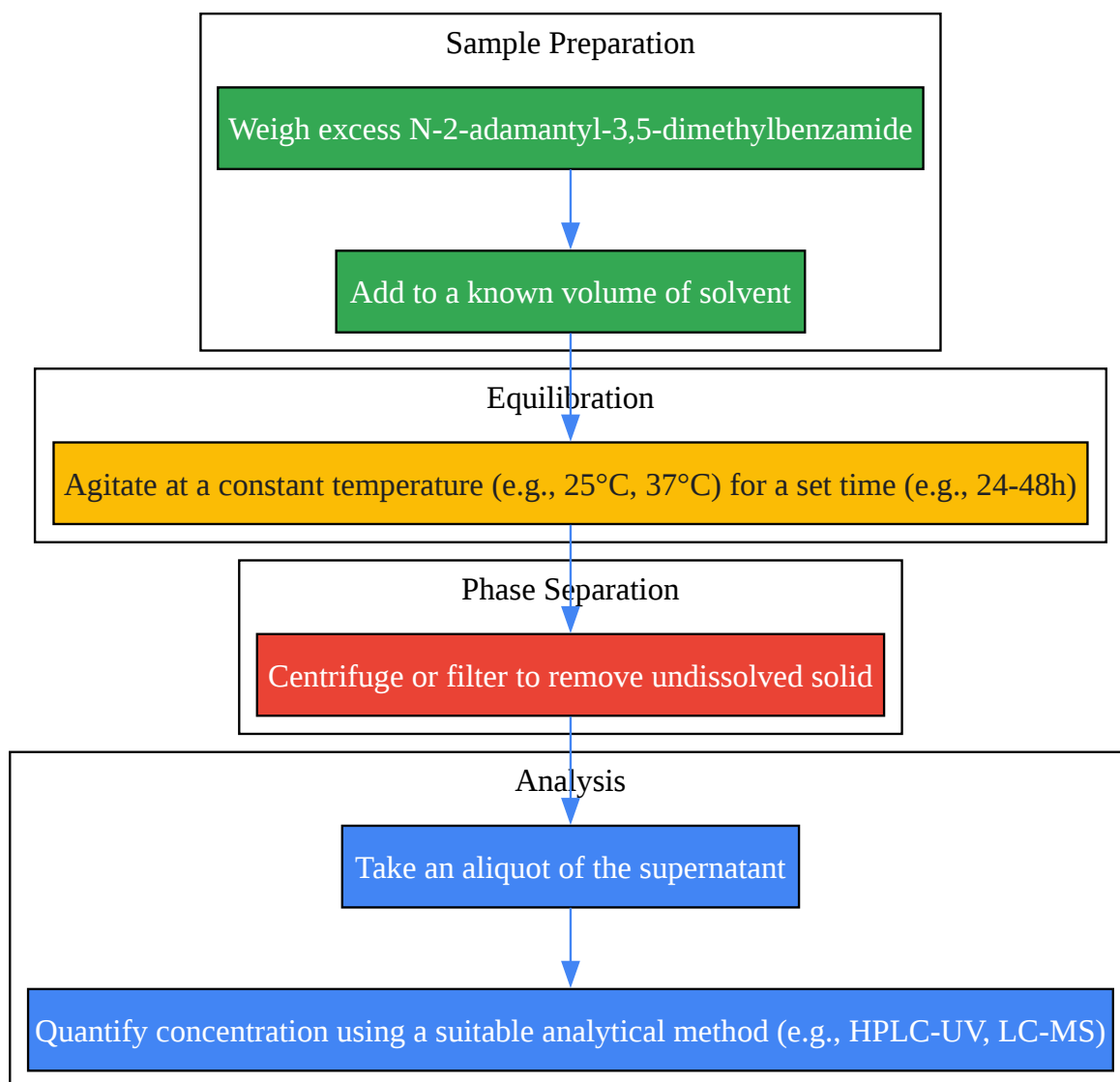
| Condition | Predicted Stability | Potential Degradation Pathway |
|------------------------------------|---------------------|---|
| Storage (Solid) | High | The molecule is expected to be stable as a solid at room temperature. |
| Aqueous Solution (Neutral pH) | Moderate to High | Amide hydrolysis is possible over extended periods. |
| Aqueous Solution (Acidic/Basic pH) | Low | Acid or base-catalyzed hydrolysis of the amide bond. |
| In Vitro (e.g., Liver Microsomes) | Moderate | Potential for oxidative metabolism on the adamantyl or phenyl ring. ^{[6][7]} |

Experimental Protocols for Determination of Solubility and Stability

To empirically determine the solubility and stability of **N-2-adamantyl-3,5-dimethylbenzamide**, the following standard experimental protocols would be employed.

Solubility Determination Workflow

A common method for determining thermodynamic solubility is the shake-flask method.

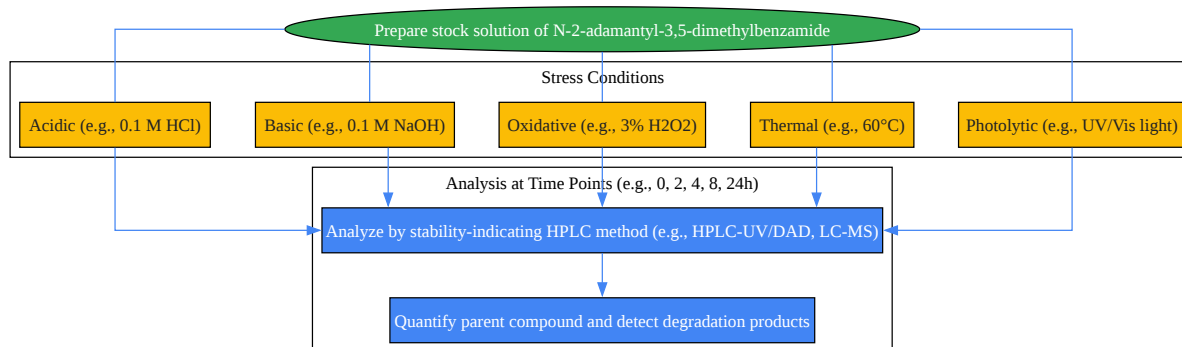


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Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment Workflow (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.



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Caption: Workflow for a forced degradation stability study.

Conclusion

While specific experimental data for **N-2-adamantyl-3,5-dimethylbenzamide** is not currently available in the public domain, a strong theoretical framework based on the known properties of its adamantane and benzamide components can be established. It is predicted to be a lipophilic and thermally stable compound with low aqueous solubility. The primary point of potential instability is the amide bond, which may be susceptible to hydrolysis under harsh pH conditions. The provided experimental workflows outline the standard procedures that would be necessary to definitively characterize the solubility and stability of this molecule. For researchers and drug development professionals, these predictions can guide initial formulation strategies and highlight potential challenges that may be encountered in the development of **N-2-adamantyl-3,5-dimethylbenzamide**.

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